molecular formula C23H32N2O B13917003 trans-4-[4-(4-Pentylcyclohexyl)phenoxy]benzene-1,3-diamine

trans-4-[4-(4-Pentylcyclohexyl)phenoxy]benzene-1,3-diamine

Cat. No.: B13917003
M. Wt: 352.5 g/mol
InChI Key: WRUJHIOBEVPDML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-4-[4-(4-Pentyl-cyclohexyl)-phenoxy]-benzene-1,3-diamine: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexyl group, a phenoxy group, and a benzene-1,3-diamine moiety, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[4-(4-Pentyl-cyclohexyl)-phenoxy]-benzene-1,3-diamine typically involves multiple steps, including the formation of the cyclohexyl and phenoxy groups, followed by their attachment to the benzene-1,3-diamine core. Common synthetic methods include:

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.

Mechanism of Action

The mechanism by which trans-4-[4-(4-Pentyl-cyclohexyl)-phenoxy]-benzene-1,3-diamine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the functional groups present and their reactivity. The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules .

Properties

Molecular Formula

C23H32N2O

Molecular Weight

352.5 g/mol

IUPAC Name

4-[4-(4-pentylcyclohexyl)phenoxy]benzene-1,3-diamine

InChI

InChI=1S/C23H32N2O/c1-2-3-4-5-17-6-8-18(9-7-17)19-10-13-21(14-11-19)26-23-15-12-20(24)16-22(23)25/h10-18H,2-9,24-25H2,1H3

InChI Key

WRUJHIOBEVPDML-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)N

Origin of Product

United States

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